1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL
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Overview
Description
1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL is a complex organic compound characterized by its unique structure, which includes long hydrocarbon chains and a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then esterified to form the final product. The reaction conditions often include the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced fluorescence or improved solubility.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the pyrene moiety. It can be incorporated into biological membranes or used to label proteins, allowing for the visualization of cellular processes under a fluorescence microscope.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used in the formulation of specialty coatings and adhesives. Its unique chemical properties provide enhanced adhesion and durability, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL involves its interaction with specific molecular targets. In biological systems, the pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the long hydrocarbon chains can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] octadecanoate
- [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-11-enoate
Uniqueness
The uniqueness of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL lies in its specific combination of functional groups and structural features. The presence of the pyrene moiety provides strong fluorescence, while the long hydrocarbon chains offer hydrophobic interactions. This combination makes it particularly useful in applications requiring both fluorescence and hydrophobicity.
Properties
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJPMIKPMOXOD-CLFAGFIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H98O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97850-84-5 |
Source
|
Record name | 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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